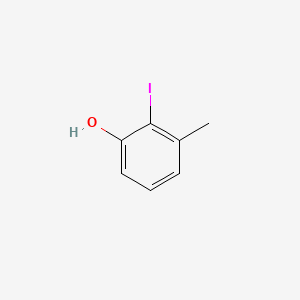

2-Iodo-3-methylphenol

描述

2-Iodo-3-methylphenol (C₇H₇IO, molecular weight 250.04 g/mol) is an organoiodine compound featuring a phenolic hydroxyl group, a methyl substituent at the 3-position, and an iodine atom at the 2-position of the benzene ring. It is primarily utilized in pharmaceutical intermediates, agrochemical synthesis, and organic research due to its reactivity in halogen-bonding and electrophilic substitution reactions . Market analyses indicate its production is concentrated among key manufacturers (e.g., Companies A–H), with projected growth driven by demand in specialty chemical sectors .

属性

IUPAC Name |

2-iodo-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQLELZQLWQUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243471-41-1 | |

| Record name | 2-Iodo-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Iodo-3-methylphenol can be synthesized through electrophilic halogenation of 3-methylphenol (m-cresol) with iodine. The reaction typically involves the use of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide to facilitate the iodination process. The reaction is carried out under mild conditions, often at room temperature, to ensure selective iodination at the desired position on the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product .

化学反应分析

Types of Reactions: 2-Iodo-3-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

Oxidation Products: Oxidation of the phenol group can lead to the formation of quinones or other oxidized phenolic compounds.

Reduction Products: Reduction of the iodine atom results in the formation of 3-methylphenol (m-cresol).

科学研究应用

2-Iodo-3-methylphenol has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-iodo-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

3-Iodo-2-methylphenol (Isomeric Analog)

This structural isomer shares the same molecular formula (C₇H₇IO) but differs in substituent positions: iodine at the 3-position and methyl at the 2-position. Key distinctions include:

- Physicochemical Properties: Purity & Stability: 3-Iodo-2-methylphenol is commercially available at 97% purity, stored at 4–8°C to prevent degradation, whereas 2-Iodo-3-methylphenol’s stability data are less explicitly documented . Hazard Profile: Both compounds exhibit similar hazards (skin/eye irritation: H315, H319; respiratory irritation: H335), but isomer-specific reactivity differences may influence handling protocols .

| Property | This compound | 3-Iodo-2-methylphenol |

|---|---|---|

| Molecular Formula | C₇H₇IO | C₇H₇IO |

| CAS Number | Not explicitly listed | Not explicitly listed |

| Storage Temperature | Room temperature* | 4–8°C |

| Purity | Industry-grade (~95%) | 97% |

| Hazard Statements | H315, H319, H335 | H315, H319, H335 |

Methyl Iodide (Iodomethane, CH₃I)

Key contrasts:

- Reactivity: Methyl iodide is a methylating agent, whereas this compound participates in aromatic substitutions and coupling reactions due to its phenolic ring.

- Applications: Methyl iodide is used in pesticides and alkylation reactions, while this compound serves niche roles in drug synthesis .

Halogenated Phenols (e.g., 3-Bromo-2-methylphenol)

Substituting iodine with bromine alters properties:

- Boiling Point & Solubility : Iodo derivatives generally have higher molecular weights and boiling points compared to bromo analogs.

- Reactivity: Iodo groups enhance leaving-group ability in nucleophilic substitutions, making this compound more reactive than brominated counterparts in certain syntheses.

Research Findings and Industrial Relevance

- Market Trends: this compound’s production is projected to grow at a CAGR of 4.2% (2025–2030), driven by pharmaceutical R&D .

- Synthetic Utility: Its iodine atom facilitates Suzuki-Miyaura cross-coupling reactions, a feature less pronounced in non-iodinated phenols.

- Safety Considerations: Both this compound and its isomers require stringent handling due to shared hazards, though isomer-specific degradation pathways remain understudied .

生物活性

2-Iodo-3-methylphenol (C₇H₇IO) is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of an iodine atom attached to a methyl-substituted phenolic ring. The molecular structure can be depicted as follows:

This compound is known for its ability to undergo various chemical reactions, including nucleophilic substitutions, which can influence its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi.

The antimicrobial activity of this compound is believed to stem from its ability to disrupt microbial cell membranes and inhibit enzymatic functions. The iodine atom may play a crucial role in forming reactive species that can damage cellular components, while the phenolic group can interact with proteins and nucleic acids through hydrogen bonding .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound. Below are notable findings:

Detailed Research Findings

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited both gram-positive and gram-negative bacteria. Its broad-spectrum activity suggests potential applications in developing new antimicrobial agents.

- Antifungal Activity : The compound's antifungal properties were confirmed in laboratory settings, where it inhibited the growth of various fungal strains, making it a candidate for further investigation as an antifungal treatment.

- Cytotoxicity : In cancer research, this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting it may have therapeutic potential in oncology .

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological profile of this compound. According to toxicological assessments:

常见问题

Basic: What are the optimal synthetic routes for 2-Iodo-3-methylphenol, and what factors influence yield?

Methodological Answer:

The synthesis typically involves iodination of 3-methylphenol using iodine monochloride (ICl) or electrophilic iodination reagents. Key factors include:

- Catalyst selection : Lewis acids like BF₃ enhance regioselectivity for the ortho position.

- Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., di-iodination).

- Solvent choice : Polar aprotic solvents (e.g., DCM) improve reagent solubility.

Yield optimization requires monitoring reaction progress via TLC and quenching unreacted iodine with sodium thiosulfate .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR or IR data often arise from solvent effects, impurities, or calibration errors. To address this:

- Reproduce experiments : Validate results under identical conditions (solvent, temperature).

- Cross-reference techniques : Confirm structural assignments using complementary methods (e.g., HRMS for molecular weight, X-ray crystallography for unambiguous confirmation).

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing journals with rigorous review processes .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions and confirm iodination success. For example, the iodine atom deshields adjacent protons, shifting signals downfield.

- FT-IR : Detect hydroxyl (3200–3600 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (expected m/z: 234.03 for C₇H₇IO).

- Melting point analysis : Assess purity (>95% purity typically shows sharp MP ranges) .

Advanced: What strategies mitigate iodination side reactions when synthesizing this compound?

Methodological Answer:

Common side reactions include para-iodination or over-iodination. Mitigation strategies:

- Protecting groups : Temporarily block the phenol hydroxyl with acetyl groups to direct iodination to the desired position.

- Stoichiometric control : Use sub-equimolar iodine to prevent di-iodination.

- Kinetic vs. thermodynamic control : Lower temperatures favor ortho-iodination due to faster kinetics .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation.

- Waste disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Advanced: How to design experiments assessing this compound's reactivity under varying conditions?

Methodological Answer:

- Design of Experiments (DOE) : Use factorial designs to test variables (pH, temperature, catalysts).

- Control groups : Include reactions without catalysts or with alternative iodinating agents.

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy or quenching at timed intervals.

- Statistical validation : Perform triplicate runs and apply ANOVA to identify significant variables .

Literature Review: What are best practices for reviewing existing studies on this compound?

Methodological Answer:

- Database selection : Use SciFinder, Reaxys, and PubMed for comprehensive coverage. Cross-reference patents (e.g., SYNTA Pharmaceuticals) for synthetic innovations .

- Keyword strategy : Combine terms like "iodophenol derivatives," "regioselective iodination," and "spectroscopic characterization."

- Critical appraisal : Prioritize studies with full experimental details, reproducibility checks, and conflict-of-interest disclosures .

第3讲-参考文献的处理实操13:34 化知为学24年第二次有机seminar——文献检索与常见术语31:37

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。